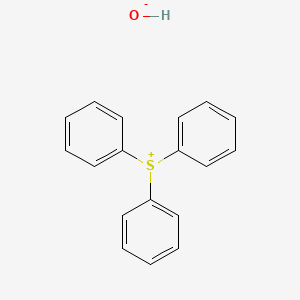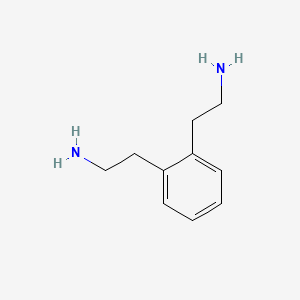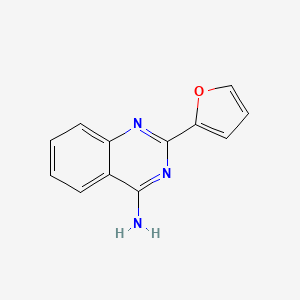![molecular formula C29H22ClN3O2 B8709593 6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)
6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has shown potential in treating neurodegenerative diseases such as Alzheimer’s disease and certain types of cancer . Farnesyltransferase inhibitors like LNK754 work by blocking the farnesylation process, a post-translational modification crucial for the proper functioning of various proteins involved in cell signaling and structural integrity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: LNK754 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The synthesis typically involves the use of alkyne groups and azide groups, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper sulfate.
Industrial Production Methods: In industrial settings, the production of LNK754 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Arten von Reaktionen: LNK754 unterliegt aufgrund seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch an Cycloadditionsreaktionen teilnehmen, insbesondere an der kupferkatalysierten Azid-Alkin-Cycloaddition (CuAAc), die ein Schlüssels Schritt in seiner Synthese ist .
Häufige Reagenzien und Bedingungen:
Reagenzien: Kupfersulfat, Dimethylsulfoxid (DMSO), azidhaltige Verbindungen, Alkin-haltige Verbindungen.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der Farnesyltransferase-Inhibitor LNK754 selbst, der sich durch seine Fähigkeit auszeichnet, die Farnesylierung von Proteinen wie H-Ras und K-Ras zu hemmen .
Wissenschaftliche Forschungsanwendungen
Medizin: Als therapeutisches Mittel zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und bestimmter Krebsarten untersucht
Industrie: Eingesetzt bei der Entwicklung neuer Pharmazeutika, die auf Farnesyltransferase und verwandte Wege abzielen.
5. Wirkmechanismus
LNK754 entfaltet seine Wirkung durch Hemmung des Enzyms Farnesyltransferase, das für die Farnesylierung von Proteinen verantwortlich ist. Farnesylierung ist eine posttranslationale Modifikation, die eine Farnesylgruppe an bestimmte Proteine bindet, wodurch diese an Zellmembranen verankert werden und an Signalwegen teilnehmen können . Durch Blockierung dieses Prozesses verhindert LNK754 die ordnungsgemäße Funktion von Proteinen wie H-Ras und K-Ras, die an Zellwachstum und -differenzierung beteiligt sind . Diese Hemmung kann zu einer verringerten Zellproliferation und erhöhtem Zelltod in Krebszellen sowie zu einer verbesserten lysosomalen Funktion bei neurodegenerativen Erkrankungen führen .
Wirkmechanismus
LNK754 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the farnesylation of proteins. Farnesylation is a post-translational modification that attaches a farnesyl group to specific proteins, allowing them to anchor to cell membranes and participate in signaling pathways . By blocking this process, LNK754 prevents the proper functioning of proteins like H-Ras and K-Ras, which are involved in cell growth and differentiation . This inhibition can lead to reduced cell proliferation and increased cell death in cancer cells, as well as improved lysosomal function in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
LNK754 wird mit anderen Farnesyltransferase-Inhibitoren wie Lonafarnib und Tipifarnib verglichen . Während all diese Verbindungen den gemeinsamen Mechanismus der Hemmung von Farnesyltransferase teilen, hat LNK754 eine höhere Potenz und Wirksamkeit bei der Reduzierung der Amyloid-Plaque-Belastung und der Tau-Hyperphosphorylierung in Modellen neurodegenerativer Erkrankungen gezeigt . Darüber hinaus hat LNK754 im Vergleich zu Lonafarnib bessere Ergebnisse bei der Verbesserung von Gedächtnis- und Lerndefiziten in Tiermodellen gezeigt .
Ähnliche Verbindungen:
Eigenschaften
Molekularformel |
C29H22ClN3O2 |
|---|---|
Molekulargewicht |
480.0 g/mol |
IUPAC-Name |
6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3 |
InChI-Schlüssel |
JAHDAIPFBPPQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid](/img/structure/B8709560.png)







![2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol](/img/structure/B8709636.png)
